One crucial step involves the formation of the (E)-ethenyl linkage between the quinoline and phenyl rings. [ [], [] ] This is typically achieved through a Wittig-type reaction or similar olefination reaction.
Another crucial aspect is the stereoselective introduction of the chiral center. Paper [] focuses on the asymmetric synthesis of dithioacetals, highlighting the importance of stereochemistry in LTD4 antagonists. While not directly detailing this specific intermediate, it suggests methodologies like chiral auxiliaries or asymmetric catalysts might be employed to achieve the desired (S) configuration.
The primary chemical reaction involving 2-[2-[(3S)-3-[3-[(1E)-2-(7-Chloroquinolin-2-YL)ethenyl]phenyl]-3-chloropropyl]phenyl]-2-propanol is its conversion to Montelukast. [ [] ] This likely involves a nucleophilic substitution reaction where the chlorine atom is replaced by a thiol-containing side chain. The specific conditions and reagents used can significantly impact the yield and purity of the final product.
As an intermediate, 2-[2-[(3S)-3-[3-[(1E)-2-(7-Chloroquinolin-2-YL)ethenyl]phenyl]-3-chloropropyl]phenyl]-2-propanol itself does not possess a mechanism of action. Its significance lies in its conversion to Montelukast, which acts as a potent and selective antagonist of the LTD4 receptor. [ [] ] Montelukast competes with LTD4 for binding to its receptor, thereby preventing LTD4-mediated bronchoconstriction, inflammation, and mucus secretion associated with asthma and allergic reactions.
The primary application of 2-[2-[(3S)-3-[3-[(1E)-2-(7-Chloroquinolin-2-YL)ethenyl]phenyl]-3-chloropropyl]phenyl]-2-propanol is its use as a vital intermediate in the synthesis of Montelukast. [ [] ] Its successful synthesis is crucial for developing and manufacturing this important pharmaceutical drug.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5